(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
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Overview
Description
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and two phenyl groups attached to a butanol backbone. The stereochemistry of the compound, denoted by the (S)-(-) configuration, indicates that it is the levorotatory enantiomer, which can have different biological activities compared to its ®-(+)-enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzophenone and methylamine.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with benzophenone to form a tertiary alcohol intermediate.
Chiral Resolution: The racemic mixture of the intermediate is then subjected to chiral resolution techniques, such as crystallization with a chiral acid or enzymatic resolution, to obtain the (S)-(-)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as:
Asymmetric Synthesis: Utilizing chiral catalysts or ligands to directly synthesize the (S)-(-)-enantiomer from achiral starting materials.
Biocatalysis: Employing enzymes or microorganisms that can selectively produce the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The ketone form can be reduced back to the alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: 2-Methyl-1,1-diphenyl-1-butanone.
Reduction: this compound.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
®-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol: The enantiomer of the compound, which may have different biological activities.
2-Amino-3-methyl-1,1-diphenyl-1-propanol: A structurally similar compound with one less carbon in the backbone.
Uniqueness
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds.
Properties
CAS No. |
78606-95-9 |
---|---|
Molecular Formula |
C17H21NO |
Appearance |
Powder |
Origin of Product |
United States |
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